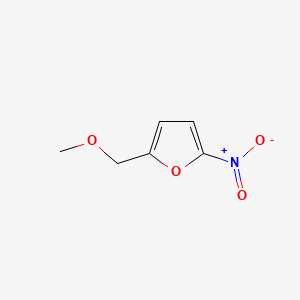

2-(Methoxymethyl)-5-nitrofuran

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de furamicid implica la esterificación de diloxanida con ácido furoico. La reacción típicamente requiere un catalizador ácido y se lleva a cabo bajo condiciones de reflujo. El proceso de esterificación es seguido por pasos de purificación para aislar el producto final.

Métodos de Producción Industrial

En entornos industriales, el furamicid se produce a través de un proceso de esterificación similar pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El producto final se formula luego en tabletas u otras formas de dosificación para uso médico .

Análisis De Reacciones Químicas

Tipos de Reacciones

El furamicid experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: En el tracto gastrointestinal, el furamicid se hidroliza para liberar diloxanida.

Oxidación y Reducción: Estas reacciones son menos comunes, pero pueden ocurrir bajo condiciones específicas.

Sustitución: El furamicid puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y Condiciones Comunes

Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis del furamicid.

Oxidación: Los agentes oxidantes fuertes como el permanganato de potasio pueden oxidar el furamicid.

Reducción: Los agentes reductores como el hidruro de litio y aluminio pueden reducir el furamicid en condiciones controladas.

Productos Principales

Hidrólisis: El producto principal es la diloxanida.

Oxidación y Reducción: Estas reacciones pueden producir varios derivados oxidados o reducidos del furamicid, dependiendo de las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

1. Antibacterial Activity

2-(Methoxymethyl)-5-nitrofuran has shown significant antibacterial activity against various pathogens, particularly those classified under the ESKAPE panel, which includes multi-drug resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. Studies have demonstrated that this compound exhibits minimal inhibitory concentrations (MICs) comparable to established antibiotics like nitrofurantoin .

- Case Study: In a study evaluating the antibacterial properties of nitrofuran derivatives, this compound was tested against several Gram-positive and Gram-negative bacteria. The results indicated potent activity against Enterococcus faecalis and Pseudomonas aeruginosa, with MIC values as low as 0.25 µg/mL .

2. Antifungal Activity

Research indicates that this compound also possesses antifungal properties. It has demonstrated effectiveness against various fungal species, including Candida and Cryptococcus neoformans. In vitro studies have reported low toxicity profiles while maintaining high selectivity indexes, suggesting its potential for treating fungal infections .

Anticancer Applications

The compound has been identified as an antiproliferative agent capable of inhibiting the growth of various cancer cell lines. Its mechanisms may involve modulation of signaling pathways associated with cell proliferation and apoptosis.

- Case Study: A study exploring the anticancer effects of nitrofuran derivatives found that this compound inhibited the growth of breast cancer cell lines with an IC50 value significantly lower than other tested compounds. This highlights its potential as a lead compound in cancer therapy.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in modulating inflammatory responses. It can influence key regulators such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), positioning it as a candidate for treating inflammatory diseases.

Mecanismo De Acción

El furamicid ejerce sus efectos liberando diloxanida en el tracto gastrointestinal. La diloxanida luego actúa sobre los trofozoítos de Entamoeba histolytica, inhibiendo su síntesis de proteínas y conduciendo a su destrucción. Los objetivos moleculares y las vías exactas involucradas no se comprenden completamente, pero se cree que la diloxanida interfiere con los procesos metabólicos del parásito .

Comparación Con Compuestos Similares

Compuestos Similares

Metronidazol: Otro amebicida utilizado para el tratamiento de la amebiasis. A diferencia del furamicid, el metronidazol es eficaz contra las formas luminal y tisular del parásito.

Tinidazol: Similar al metronidazol, pero con una vida media más larga, lo que lo hace adecuado para tratamientos de dosis única.

Paromomicina: Un antibiótico aminoglucósido utilizado como amebicida luminal. No se absorbe del tracto gastrointestinal, por lo que es eficaz para tratar infecciones luminales.

Unicidad

El furamicid es único en su acción selectiva contra los trofozoítos luminales de Entamoeba histolytica. Su naturaleza de profármaco permite la liberación dirigida del ingrediente activo en el tracto gastrointestinal, minimizando los efectos secundarios sistémicos. Además, el furamicid se utiliza a menudo en combinación con otros amebicidas para mejorar su eficacia .

Actividad Biológica

2-(Methoxymethyl)-5-nitrofuran is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound is a nitrofuran derivative characterized by a methoxymethyl group attached to the furan ring. Its chemical structure can be represented as follows:

This compound exhibits a nitro group that is known for contributing to its biological activity.

Antimicrobial Activity

Efficacy Against Bacteria and Fungi

Research indicates that this compound demonstrates significant antimicrobial properties. It has shown effectiveness against a variety of pathogens, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Displays antifungal activity against Candida species.

The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Candida albicans | 4 |

This table highlights the potency of this compound compared to traditional antibiotics.

The mechanism by which this compound exerts its biological effects involves the generation of reactive nitrogen species (RNS) upon reduction in microbial cells. These RNS can damage cellular components, leading to cell death. Additionally, the compound interferes with DNA replication and protein synthesis in bacteria, thereby inhibiting their growth.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on Antibacterial Properties : A study published in Antimicrobial Agents and Chemotherapy assessed the efficacy of various nitrofuran derivatives, including this compound, against multidrug-resistant (MDR) strains of bacteria. The results indicated that this compound retained significant activity against nitrofurantoin-resistant strains, suggesting its potential as a therapeutic agent for treating antibiotic-resistant infections .

- In Vivo Efficacy : Another study investigated the in vivo effects of this compound in a mouse model infected with E. coli. The compound demonstrated notable therapeutic effects with minimal toxicity observed at therapeutic doses. This supports its potential for clinical applications .

- Comparative Analysis : A comparative analysis with other nitrofuran derivatives revealed that this compound exhibited superior antifungal activity compared to its counterparts, making it a candidate for further development as an antifungal agent .

Propiedades

IUPAC Name |

2-(methoxymethyl)-5-nitrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-10-4-5-2-3-6(11-5)7(8)9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUMCVDPMJWGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041996 | |

| Record name | Furaspor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-84-5 | |

| Record name | 2-(Methoxymethyl)-5-nitrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methoxymethyl)-5-nitrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furaspor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furaspor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furaspor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methoxymethyl)-5-nitrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(METHOXYMETHYL)-5-NITROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4EAX2HUWL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.